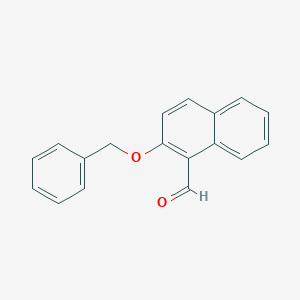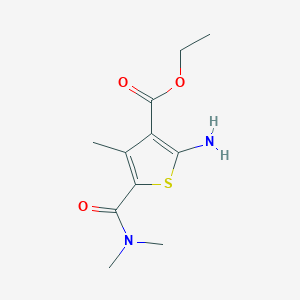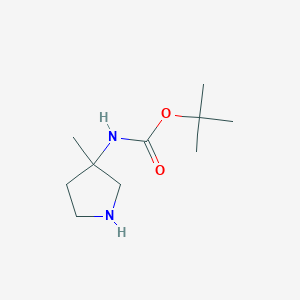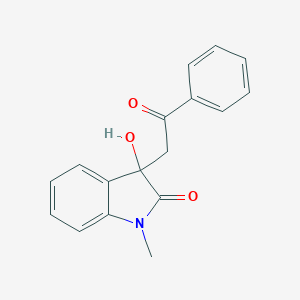
2-(Benciloxi)-1-naftalenaldehído
Descripción general
Descripción
2-(Benzyloxy)-1-naphthaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-1-naphthaldehyde is characterized by a benzaldehyde group attached to a naphthalene ring via an oxygen atom . The molecular weight of this compound is 212.24 g/mol .
Chemical Reactions Analysis
2-(Benzyloxy)-1-naphthaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This reaction is an example of a [1,3] O-to-C rearrangement .
Physical And Chemical Properties Analysis
2-(Benzyloxy)-1-naphthaldehyde has a molecular weight of 212.24 g/mol . It has a linear formula of C6H5CH2OC6H4CHO . The compound has a density of 1.339 g/mL at 25 °C (lit.) . It has a boiling point of 326 °C (lit.) .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 2-(Benciloxi)-1-naftalenaldehído se utiliza en la síntesis orgánica, particularmente en la preparación de polipéptidos secuenciales. Sirve como reactivo para la síntesis de ligandos quelantes multidentados, que son cruciales para la formación de complejos estables con iones metálicos .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto actúa como intermedio. Sus derivados se exploran para diversas aplicaciones terapéuticas, aunque los detalles específicos sobre su papel en el desarrollo de fármacos no se proporcionan en los resultados de la búsqueda .
Síntesis de Éteres y Ésteres Bencílicos
Un compuesto relacionado, el triflato de 2-benciloxi-1-metilpiridinio, se destaca por su efectividad en la síntesis de éteres y ésteres bencílicos. Esto sugiere que el this compound también podría estar involucrado en vías sintéticas similares .
Síntesis de Compuestos Quirales
El compuesto se ha utilizado en la síntesis de (S)-2-(benciloxi)propionato de etilo ópticamente activo a partir de (S)-lactato de etilo, que luego se convierte en (S)-2-(benciloxi)propanal. Esto indica su papel en la producción de compuestos quirales, que son importantes para crear sustancias enantioméricamente puras para diversas aplicaciones.
Estudios Fotoquímicos
Se sintetizó una base de Schiff arilo sustituida con orto hidroxilo que contiene benciloxi utilizando un compuesto relacionado. Esto sugiere que el this compound también se puede utilizar en estudios fotoquímicos para comprender las reacciones y procesos inducidos por la luz .
Propiedades
IUPAC Name |
2-phenylmethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352775 | |
| Record name | 2-(benzyloxy)-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-48-8 | |
| Record name | 2-(benzyloxy)-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?
A1: The phenyl and naphthyl ring systems in 2-(Benzyloxy)-1-naphthaldehyde are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].
Q2: What type of intermolecular interactions contribute to the crystal packing of 2-(Benzyloxy)-1-naphthaldehyde?
A2: The crystal structure of 2-(Benzyloxy)-1-naphthaldehyde is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)


![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)
